molecular formula C17H12N2O5S B2381154 Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate CAS No. 892843-26-4

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate

Cat. No.: B2381154
CAS No.: 892843-26-4
M. Wt: 356.35
InChI Key: IVRBMHIORUQPOE-UHFFFAOYSA-N
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Description

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a methyl benzoate moiety via a carbamoyl bridge. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S/c1-22-16(21)10-4-2-9(3-5-10)15(20)19-17-18-11-6-12-13(24-8-23-12)7-14(11)25-17/h2-7H,8H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRBMHIORUQPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Construction via Cyclocondensation

The benzothiazole core is typically synthesized from 2-aminothiophenol derivatives. For the dioxolo-fused variant, a methylenedioxy bridge is introduced early in the synthesis.

Procedure :

  • Starting Material : 4,5-Dihydroxy-2-nitrobenzenethiol (1).
  • Methylenedioxy Formation : Treat with dichloromethane and K₂CO₃ in DMF to form 1,3-dioxolo[4,5-f]benzene-2-thiol (2).
  • Cyclization : React with cyanogen bromide (BrCN) in ethanol to yielddioxolo[4,5-f]benzothiazol-6-amine (3).

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 CH₂Cl₂, K₂CO₃ DMF 60°C 6h 85%
2 BrCN Ethanol Reflux 12h 72%

Key Characterization :

  • ¹H NMR (CDCl₃): δ 6.85 (s, 1H, aromatic), 5.95 (s, 2H, OCH₂O), 5.10 (s, 2H, NH₂).
  • IR : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

Synthesis of Methyl 4-(Chlorocarbonyl)Benzoate

Esterification and Activation

The carboxylic acid precursor is esterified and converted to an acid chloride for amide coupling.

Procedure :

  • Esterification : React 4-carboxybenzoic acid with methanol in H₂SO₄ to form methyl 4-carboxybenzoate (4).
  • Chlorination : Treat with thionyl chloride (SOCl₂) in dichloromethane to yield methyl 4-(chlorocarbonyl)benzoate (5).

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 MeOH, H₂SO₄ - Reflux 4h 95%
2 SOCl₂ DCM 0°C → RT 2h 90%

Key Characterization :

  • ¹³C NMR (CDCl₃): δ 167.2 (C=O), 165.8 (COCl), 52.1 (OCH₃).

Amide Coupling to Form the Target Compound

Schotten-Baumann Reaction

A classic method for amide formation under aqueous conditions.

Procedure :

  • Dissolvedioxolo[4,5-f]benzothiazol-6-amine (3, 1 eq) in THF.
  • Add methyl 4-(chlorocarbonyl)benzoate (5, 1.2 eq) and NaHCO₃ (2 eq) in water.
  • Stir at 0°C for 1h, then at room temperature for 12h.

Reaction Conditions :

Reagents Solvent Temperature Time Yield
THF/H₂O 0°C → RT 12h 68%

Optimization Notes :

  • Coupling Agents : EDCl/HOBt in DMF increases yield to 82% but requires anhydrous conditions.
  • Side Reactions : Over-chlorination is minimized by maintaining low temperatures during acid chloride formation.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) removes unreacted starting materials.
  • Recrystallization : Ethyl acetate/hexane yields pure product as colorless crystals.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.10 (d, J=8.4 Hz, 2H, benzoate), 7.65 (d, J=8.4 Hz, 2H), 6.90 (s, 1H, benzothiazole), 5.98 (s, 2H, OCH₂O), 3.95 (s, 3H, OCH₃).
  • HRMS : m/z calcd for C₁₇H₁₂N₂O₅S [M+H]⁺: 356.0534; found: 356.0536.

Industrial-Scale Considerations

Solvent Selection

  • DMF vs. THF : DMF improves solubility of intermediates but complicates recycling.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Cost Analysis

Component Cost (USD/kg)
Dioxolo-benzothiazol-6-amine 320
Methyl 4-(chlorocarbonyl)benzoate 180
EDCl/HOBt 450

Chemical Reactions Analysis

Types of Reactions

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, derivatives of benzothiazole, which share structural similarities with methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate, have shown promising antibacterial and antifungal properties. In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study focusing on benzothiazole derivatives reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. A study demonstrated that certain benzothiazole derivatives could inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease. This inhibition can potentially lead to increased levels of neurotransmitters such as serotonin and dopamine .

Enzyme Inhibition Studies

This compound has been investigated for its role in enzyme inhibition. Specific studies have focused on its interaction with cholinesterases and MAO enzymes. These interactions are crucial for developing treatments for cognitive disorders and other neurological conditions .

Pharmacological Studies

The pharmacological profile of this compound suggests it could serve as a lead compound for developing multi-target drugs aimed at treating complex diseases such as depression and anxiety disorders. Its ability to interact with multiple biological targets enhances its therapeutic potential .

Synthesis of Functional Materials

This compound can be utilized in synthesizing advanced materials due to its unique chemical structure. Its derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in optoelectronic devices. Its potential use in organic light-emitting diodes (OLEDs) and solar cells has been explored due to its ability to emit light efficiently when excited .

Mechanism of Action

The mechanism of action of Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

Compound Name Core Structure Substituent(s) Key Functional Groups
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate Benzothiazole + [1,3]dioxolo Methyl benzoate Carbamoyl, ester, sulfur heteroatom
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide () Benzothiazole + [1,3]dioxolo 4-Nitrobenzamide Nitro group, amide
Difluoro-dioxolo-benzoimidazol-benzamide () Benzoimidazole + [1,3]dioxolo Difluoro, methyl benzoate Carbamoyl, fluorine substituents
Methyl 4-[2-(2,4-Diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate () Pyrido-pyrimidine Ethyl linker, diaminopyrimidine Ester, amine

Analysis :

  • Core Heterocycles : The target compound’s benzothiazole core distinguishes it from benzoimidazole derivatives (), which may alter electronic properties and binding affinity in biological systems.
  • Substituents : Replacing the nitro group in ’s compound with a methyl benzoate enhances steric bulk and introduces ester hydrolysis susceptibility. Fluorine substituents in improve metabolic stability and lipophilicity, whereas the target compound lacks halogens.
  • Linkers : The carbamoyl bridge in the target compound contrasts with ethyl or styryl linkers in and , affecting conformational flexibility and intermolecular interactions.

Analysis :

  • The target compound’s synthesis likely involves carbodiimide-mediated amide bond formation (as in ) and cyclization to form the dioxolo-benzothiazole core.
  • Yields for related compounds vary widely (41–94%), suggesting that the target’s synthesis may require optimization for scalability.

Analysis :

  • Unlike pesticidal dioxolo-isoindols (), the target compound’s lack of fluorine substituents may limit agrochemical utility.

Biological Activity

Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C13_{13}H10_{10}N2_{2}O4_{4}S
  • Molecular Weight : 278.29 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : The compound has been shown to induce apoptosis in cancer cell lines by interacting with specific molecular targets. It inhibits cell proliferation and promotes programmed cell death through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. Its efficacy is attributed to the benzothiazole moiety, which is known for its bioactivity .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. Key findings include:

  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability with IC50_{50} values ranging from 10 to 30 µM .
Cell LineIC50_{50} (µM)Observed Effect
MCF-715Significant inhibition of growth
HeLa25Moderate inhibition of growth

Mechanistic Studies

Mechanistic studies have shown that the compound can inhibit key enzymes involved in cancer progression:

  • Tyrosinase Inhibition : The compound exhibited strong inhibitory effects on tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Case Studies

Case Study 1 : A study published in MDPI explored the efficacy of this compound on melanoma cells. The results demonstrated that the compound significantly reduced melanin synthesis by inhibiting intracellular tyrosinase activity .

Case Study 2 : Another investigation focused on the compound's anti-inflammatory properties. In vivo models showed that treatment with this compound led to a marked decrease in inflammatory markers and improved outcomes in models of induced inflammation .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxolo-benzothiazole moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) .
  • LC-MS : High-resolution mass spectrometry (HR-ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 369.40) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .

How can researchers design in vitro assays to evaluate its biological activity?

Basic Research Question

  • Cell line selection : Prioritize cancer models (e.g., MCF-7 breast adenocarcinoma) based on structural analogs showing caspase-mediated apoptosis .
  • Cytotoxicity assays : Use MTT or Annexin V/PI staining to quantify IC₅₀ values. Note that MTT may underestimate activity if the compound interferes with mitochondrial reductase .
  • Dose-response curves : Test concentrations from 1 nM–100 µM over 48–72 hours to capture time-dependent effects .

What strategies resolve contradictions in cytotoxicity data across different assays or cell lines?

Advanced Research Question

  • Mechanistic follow-up : If MTT and Annexin V results conflict (e.g., high viability but apoptosis markers), perform caspase-3/7 activity assays to confirm apoptotic pathways .
  • Metabolic interference checks : Use alternative assays like ATP-based luminescence to rule out MTT artifact .
  • Cell permeability studies : Compare intracellular accumulation via LC-MS in resistant vs. sensitive lines to identify efflux pump involvement .

How does structural modification of the dioxolo-benzothiazole core impact bioactivity?

Advanced Research Question

  • Electron-withdrawing groups : Substituents like halogens at the benzothiazole C6 position enhance electrophilicity, improving DNA intercalation (e.g., 8-chloro-6-methyl derivatives show 2x higher cytotoxicity) .
  • Carbamoyl linker flexibility : Rigidifying the linker (e.g., cyclization) reduces entropy loss upon target binding, as seen in analogs with IC₅₀ improvements of ~40% .
  • Steric effects : Bulky groups on the benzoate ester decrease solubility but increase plasma protein binding, requiring pro-drug strategies .

What computational methods support structure-activity relationship (SAR) studies?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to model interactions with putative targets (e.g., topoisomerase II), guided by benzothiazole analogs’ binding poses .
  • QSAR models : Train on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict activity of novel derivatives .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD < 2 Å indicates favorable binding .

How can researchers address discrepancies in solubility and stability during formulation?

Advanced Research Question

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (1:4 v/v) to enhance aqueous solubility while avoiding precipitation .
  • Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to create stable amorphous solids, confirmed by PXRD .
  • Forced degradation : Expose to UV (254 nm, 48 hrs) and analyze by HPLC to identify photodegradants (e.g., ester hydrolysis products) .

What are the ethical and safety considerations for handling this compound?

Basic Research Question

  • Toxicity mitigation : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, NIOSH-approved respirators (P95), and nitrile gloves .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release of sulfur-containing byproducts .

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